4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide

Catalog No.
S899507
CAS No.
1432053-98-9
M.F
C10H10Br2ClF3N2O
M. Wt
426.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]...

CAS Number

1432053-98-9

Product Name

4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide

IUPAC Name

4-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine;hydrobromide

Molecular Formula

C10H10Br2ClF3N2O

Molecular Weight

426.45 g/mol

InChI

InChI=1S/C10H9BrClF3N2O.BrH/c11-8-6(10(13,14)15)5-7(16-9(8)12)17-1-3-18-4-2-17;/h5H,1-4H2;1H

InChI Key

VKJKQBDNKHKBGD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br

4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide is a complex organic compound characterized by the presence of a pyridyl ring and a morpholine structure. Its molecular formula is C10H10BrClF3N2OC_{10}H_{10}BrClF_3N_2O with a molecular weight of approximately 309.56 g/mol. The compound features multiple halogen substituents, specifically bromine and chlorine, alongside a trifluoromethyl group, which contributes to its unique physical and chemical properties .

  • Chemical Properties and Potential Applications

    Based on its structure, the molecule contains several functional groups that could be of interest for medicinal chemistry research. The presence of the pyridyl ring and the morpholine group suggests it might have nitrogen-containing heterocyclic characteristics, which are common in various bioactive molecules . The bromine, chlorine, and trifluoromethyl groups could potentially influence the molecule's biological properties such as lipophilicity and metabolic stability .

  • Future Research Directions

  • Availability

    The compound can be obtained from a few chemical suppliers, suggesting potential interest from researchers, although its specific research applications remain unclear [commercial supplier examples].

Typical for pyridine derivatives and morpholines. It can undergo:

  • Nucleophilic substitution reactions due to the electrophilic nature of the halogen atoms.
  • Acid-base reactions, where the morpholine nitrogen can act as a base.
  • Formation of coordination complexes with metal ions, leveraging the heteroatoms in its structure.

These reactions are significant for its potential applications in medicinal chemistry and material science.

Preliminary studies indicate that 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide exhibits biological activity that may include:

  • Antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer activity, as some pyridine derivatives have shown efficacy against various cancer cell lines.
  • Inhibition of specific enzymes, which could be relevant in drug metabolism or disease pathways .

Further research is necessary to elucidate its complete biological profile and therapeutic potential.

The synthesis of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide typically involves several steps:

  • Preparation of the pyridine precursor: This may involve bromination and chlorination of suitable pyridine derivatives.
  • Formation of the morpholine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
  • Hydrobromide salt formation: The final step often involves reacting the base form with hydrobromic acid to yield the hydrobromide salt, enhancing solubility and stability .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly for compounds targeting infectious diseases or cancer.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Utilization in developing new materials with specific electronic or optical properties owing to its unique molecular structure .

Interaction studies have indicated that 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide may interact with various biological targets:

  • It may act as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism.
  • Its structural features allow it to bind to receptors or enzymes involved in disease pathways, suggesting potential for therapeutic applications .

Several compounds share structural similarities with 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide. Here are some notable examples:

Compound NameSimilarity (%)Unique Features
4-(5-Bromo-2-pyridyl)morpholine90Lacks trifluoromethyl group
4-(6-Bromoquinolin-2-yl)morpholine87Contains a quinoline instead of pyridine
5-Bromo-N-(2-morpholinoethyl)pyridin-2-amine86Different side chain structure
4-(3-Bromopyridin-2-yl)morpholine85Different bromine substitution position
4-(3,5-Dibromopyridin-2-yl)morpholine83Contains two bromine substituents

These compounds highlight the uniqueness of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide, particularly due to its trifluoromethyl group, which significantly affects its chemical reactivity and biological activity .

Dates

Last modified: 08-16-2023

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